d-Myo-inositol 4-monophosphate ammonium salt

Übersicht

Beschreibung

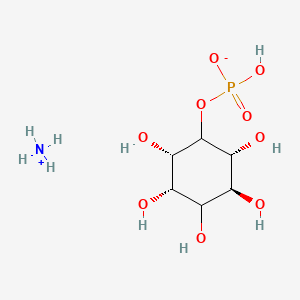

d-Myo-inositol 4-monophosphate ammonium salt: is a chemical compound with the molecular formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of d-Myo-inositol 4-monophosphate ammonium salt typically involves the phosphorylation of myo-inositol. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses inositol kinases, while chemical phosphorylation may involve the use of phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: : Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized chemical phosphorylation processes, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: : d-Myo-inositol 4-monophosphate ammonium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different inositol phosphates.

Reduction: Reduction reactions are less common but can be used to modify the phosphate group.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed: : Major products from these reactions include various inositol phosphates and their derivatives, which are used in further biochemical studies .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, d-Myo-inositol 4-monophosphate ammonium salt is used as a precursor for synthesizing other inositol phosphates and derivatives. It is also used in studying phosphorylation mechanisms and pathways .

Biology: : In biological research, this compound is crucial for studying cellular signaling pathways, particularly those involving inositol phosphates. It helps in understanding the role of inositol phosphates in cellular processes like cell growth, differentiation, and apoptosis .

Medicine: : In medical research, this compound is used to study diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. It also aids in the development of therapeutic agents targeting these pathways .

Industry: : Although its industrial applications are limited, this compound is used in the production of biochemical reagents and kits for research purposes .

Wirkmechanismus

Molecular Targets and Pathways: : d-Myo-inositol 4-monophosphate ammonium salt exerts its effects by participating in the inositol phosphate signaling pathway. It acts as a precursor for other inositol phosphates, which are involved in various cellular processes. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions and subsequent activation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds include other inositol phosphates such as d-Myo-inositol 1-monophosphate, d-Myo-inositol 1,4,5-trisphosphate, and d-Myo-inositol 1,3,4,5-tetrakisphosphate .

Uniqueness: : d-Myo-inositol 4-monophosphate ammonium salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This unique structure allows it to participate in distinct signaling pathways compared to other inositol phosphates .

Biologische Aktivität

d-Myo-Inositol 4-monophosphate ammonium salt (CAS 69256-52-6) is a member of the inositol phosphate family, which plays a crucial role in cellular signaling and metabolic processes. This compound is synthesized through the phosphorylation of myo-inositol and is primarily utilized in research settings to explore its biological activities and potential therapeutic applications.

The molecular formula of this compound is C₆H₁₃O₉P•xNH₃. The synthesis typically involves using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions, followed by purification techniques like crystallization or chromatography.

d-Myo-Inositol 4-monophosphate acts as a secondary messenger in various cellular signaling pathways. It is involved in the modulation of signaling cascades that regulate diverse biological processes, including calcium signaling, insulin signaling, and cellular metabolism. The phosphate group is essential for its interaction with target proteins, influencing their activity .

Biological Activities

The biological activities of d-Myo-inositol 4-monophosphate encompass several key areas:

- Cell Signaling : It is a critical component in phosphatidylinositol signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

- Metabolic Regulation : The compound has been shown to play a role in glucose metabolism and insulin sensitivity, making it a subject of interest in diabetes research .

- Neuroprotection : Studies suggest that inositol phosphates may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .

Case Studies

- Insulin Signaling : Research has demonstrated that d-Myo-inositol 4-monophosphate can enhance insulin signaling pathways by promoting the phosphorylation of Akt, which is vital for glucose uptake and metabolism .

- Neurodegenerative Diseases : A study highlighted the potential role of inositol phosphates in neuroprotection, suggesting that they might mitigate oxidative stress and improve neuronal survival .

- Plant Biology : In plant systems, d-Myo-inositol 4-monophosphate has been implicated in regulating auxin transport and root development, showcasing its importance beyond mammalian biology .

Kinetic Studies

A comparative analysis of enzyme kinetics related to d-Myo-inositol phosphates revealed varying affinities for different substrates. For instance:

| Enzyme (Substrate) | K (μM) | k (s⁻¹) | k / K (s m⁻¹ M⁻¹) |

|---|---|---|---|

| IMPL2 (Histidinol 1-phosphate) | 180 ± 5 | 1.3 ± 0.2 | 7.9 ± 0.2 × 10³ |

| IMPL1 (D-myo-Inositol 1-phosphate) | 180 ± 3 | 0.6 ± 0.1 | 3.3 ± 0.1 × 10³ |

| IMPL1 (D-Galactose 1-phosphate) | 450 ± 60 | 2.4 ± 1.3 | 5.3 ± 0.5 × 10³ |

This table illustrates the enzymatic activity associated with various substrates, highlighting the compound's biochemical significance .

Applications in Research

This compound is widely used in various research applications:

- Pharmaceutical Development : Investigated for its potential therapeutic effects on metabolic disorders and neurodegenerative diseases.

- Biochemical Assays : Employed as a reagent to study inositol phosphate metabolism and related signaling pathways .

- Agricultural Research : Its role in plant growth regulation makes it valuable for studies on crop improvement and stress responses .

Eigenschaften

IUPAC Name |

azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMBBOONLXQKLK-GEXMZCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.